molecular formula C10H12BrN3 B3000422 3-Amino-5-bromo-4-(propylamino)benzonitrile CAS No. 1820684-58-9

3-Amino-5-bromo-4-(propylamino)benzonitrile

Cat. No.: B3000422
CAS No.: 1820684-58-9
M. Wt: 254.131
InChI Key: OIPVTRSJJUBKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-bromo-4-(propylamino)benzonitrile is an organic compound with the molecular formula C10H12BrN3 It belongs to the class of aromatic amines and nitriles, characterized by the presence of an amino group, a bromine atom, and a propylamino group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-4-(propylamino)benzonitrile typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with an appropriate nucleophile. For instance, starting with 3,5-dibromo-4-nitrobenzonitrile, the nitro group can be reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst. Subsequently, the bromine atom can be substituted with a propylamino group using a suitable amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-4-(propylamino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-bromo-4-(propylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-4-(propylamino)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-bromo-4-(methylamino)benzonitrile
  • 3-Amino-5-chloro-4-(propylamino)benzonitrile
  • 3-Amino-5-bromo-4-(ethylamino)benzonitrile

Uniqueness

3-Amino-5-bromo-4-(propylamino)benzonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The propylamino group, in particular, may confer different steric and electronic properties compared to other similar compounds, influencing its interactions and applications.

Properties

IUPAC Name

3-amino-5-bromo-4-(propylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-2-3-14-10-8(11)4-7(6-12)5-9(10)13/h4-5,14H,2-3,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPVTRSJJUBKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1Br)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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